Phosphorodiazidous bromide

Description

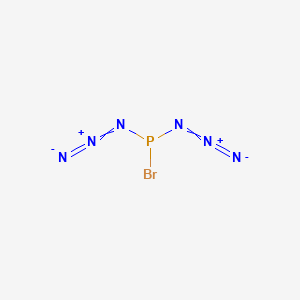

Phosphorodiazidous bromide (hypothetical structure: P(N₃)₂Br) is a phosphorus-containing compound characterized by the presence of two azide groups (N₃⁻) and a bromide ion. Phosphorus-centered compounds are pivotal in organic synthesis, catalysis, and materials science due to their electronic and steric effects. For instance, triphenylphosphonium bromides are widely used as phase-transfer catalysts or intermediates in nucleophilic substitutions .

Properties

CAS No. |

69715-78-2 |

|---|---|

Molecular Formula |

BrN6P |

Molecular Weight |

194.92 g/mol |

IUPAC Name |

diazido(bromo)phosphane |

InChI |

InChI=1S/BrN6P/c1-8(6-4-2)7-5-3 |

InChI Key |

RHHKFPYLYAONMP-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=NP(N=[N+]=[N-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphorus bromides react violently with water:

Phosphorus Tribromide (PBr₃):

Phosphoryl Bromide (POBr₃):

Bromination Reactions

Phosphoryl bromide acts as a brominating agent in organic synthesis.

Reaction with Alcohols

| Alcohol | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethanol | Bromoethane | 91 | 25°C, 1 h |

| Isopropanol | 2-Bromopropane | 88 | 30°C, 2 h |

Reactivity with Metal Oxides

Coordination Chemistry

Phosphoryl bromide forms coordination complexes with transition metals:

Scientific Research Applications

Phosphorodiazidous bromide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.

Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Phosphonium Bromides and Their Properties

Key Observations :

- The substituent attached to the phosphonium center dictates reactivity and application. For example, electron-withdrawing groups (e.g., CF₂Br) enhance electrophilicity, while bulky chains (e.g., phthalimidohexyl) improve biocompatibility .

- Phosphorodiazidous bromide, with its diazide groups, would likely exhibit unique explosive or high-energy properties, though this remains speculative without direct data.

Table 2: Halogenated Benzyl Bromides

| Compound Name | Halogen Substituents | Reactivity Profile | Applications |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | F, CF₃ at positions 2 and 6 | High electrophilicity | Pharmaceuticals, agrochemicals |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | Cl, F, CF₃ at positions 3, 2, 5 | Balanced stability and reactivity | Cross-coupling reactions |

| 2-Chloro-6-fluoro-3-methylbenzyl bromide | Cl, F, CH₃ at positions 2, 6, 3 | Moderate reactivity | Synthetic intermediates |

Key Observations :

- Halogen positioning significantly impacts electronic effects. For example, fluorine atoms at ortho positions increase electrophilicity, while chlorine provides steric bulk .

- This compound’s diazide groups could act as leaving groups, enabling rapid decomposition or participation in click chemistry, though this requires experimental validation.

Physicochemical Properties

Table 3: Stability and Reactivity Trends

Key Observations :

- This compound’s stability would depend on the lability of its diazide groups. Analogous azide compounds (e.g., HN₃) are notoriously shock-sensitive, suggesting similar risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.